molecular formula C18H16ClNO6 B460855 Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460855
M. Wt: 377.8 g/mol
InChI Key: PZMAVCPAPLFDKJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS: 194282-66-1) is a pyranopyran derivative featuring a 4-chlorophenyl substituent, hydroxymethyl, and ethyl ester groups. It serves as a synthetic intermediate in medicinal chemistry, with structural similarities to kojic acid-derived inhibitors targeting tyrosinase, a key enzyme in melanin biosynthesis . Its molecular formula is C₁₇H₁₄ClNO₆, with a molar mass of 363.75 g/mol .

Properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6/c1-2-24-18(23)14-13(9-3-5-10(19)6-4-9)16-15(26-17(14)20)12(22)7-11(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAVCPAPLFDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The ultrasound-mediated one-pot synthesis represents the most efficient route for producing this compound. The methodology involves a four-component reaction between:

  • Active methylene compounds (e.g., malononitrile or ethyl cyanoacetate),

  • Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one),

  • 4-Chlorobenzaldehyde ,

  • L-Proline (20 mol%) as an organocatalyst.

The reaction proceeds via a Knoevenagel-Michael-cyclization cascade :

  • Knoevenagel condensation : The active methylene component reacts with 4-chlorobenzaldehyde to form an α,β-unsaturated intermediate.

  • Michael addition : Kojic acid attacks the electrophilic β-position of the intermediate.

  • Cyclization : Intramolecular hemiacetal formation generates the pyrano[3,2-b]pyran core.

Optimization and Conditions

Key parameters for maximizing yield (97%) and minimizing reaction time (8–15 min):

ParameterOptimal ValueImpact on Yield
Solvent systemEthanol:H₂O (1:1 v/v)Enhances solubility of polar intermediates
Ultrasound frequency40 kHzAccelerates mass transfer and reaction kinetics
TemperatureAmbient (25°C)Prevents thermal degradation
Catalyst loading20 mol% L-prolineFacilitates enantioselective pathways

The aqueous ethanol solvent system aligns with green chemistry principles, achieving an E-factor of 2.1 and atom economy of 87.4%.

Electrosynthetic Methodology

Electrochemical Assembly

An alternative approach employs constant-current electrolysis in an undivided cell, utilizing:

  • Cyclic 1,3-diketones (e.g., 1,3-indanedione),

  • Ethyl cyanoacetate ,

  • Isatin derivatives ,

  • KBr (0.1 M) as supporting electrolyte.

Reaction Setup and Mechanism

The electrosynthesis occurs via:

  • Cathodic deprotonation : Ethanol generates ethoxide ions, deprotonating ethyl cyanoacetate.

  • Knoevenagel adduct formation : Reaction with isatin derivatives.

  • Anodic oxidation : Cyclization to form the pyran ring system.

Electrode Configuration :

  • Anode : Magnesium (sacrificial electrode)

  • Cathode : Iron

  • Current density : 20 mA/cm²

Performance Metrics

Comparative data for electrosynthesis vs. ultrasound methods:

MetricElectrosynthesisUltrasound
Yield76–92%85–97%
Reaction time50–65 min8–15 min
Particle size40–60 nmNot reported
Temperature40°CAmbient

The nano-sized particles (40–60 nm) produced via electrosynthesis demonstrate enhanced solubility for formulation studies.

Traditional Stepwise Synthesis

While less efficient than modern methods, classical approaches remain valuable for mechanistic studies. A representative pathway involves:

Sequential Steps

  • Knoevenagel condensation : 4-Chlorobenzaldehyde and ethyl cyanoacetate form α,β-unsaturated nitrile.

  • Michael addition : Kojic acid introduces the hydroxymethyl group.

  • Cyclization : Acid-catalyzed ring closure (e.g., H₂SO₄ in refluxing ethanol).

  • Amination : NH₃/MeOH treatment introduces the 2-amino group.

Limitations

  • Low overall yield (32–45%) due to intermediate purification requirements.

  • Extended reaction time (6–8 hours per step).

  • Use of hazardous solvents (e.g., DMF, THF).

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Ultrasound method excels in rapid, high-yield synthesis suitable for gram-scale production.

  • Electrosynthesis offers unique advantages in nanoparticle generation but requires specialized equipment.

  • Traditional methods are primarily of historical interest due to poor atom economy.

Green Chemistry Evaluation

PrincipleUltrasoundElectrosynthesis
Energy efficiency+++ (40 kHz ultrasound)++ (20 mA/cm²)
Solvent safetyEthanol/water (benign)Ethanol (benign)
Catalyst toxicityL-proline (low)None required
E-factor2.13.8

Characterization and Quality Control

All synthetic routes require rigorous analytical validation:

  • ¹H/¹³C NMR : Confirms substitution pattern (δ 4.2–4.4 ppm for ethyl ester, δ 6.8–7.4 ppm for chlorophenyl).

  • FT-IR : Key bands at 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (pyranone C=O).

  • HPLC purity : >98% achieved via recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

WAY-324924 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H16ClNO6
  • Molecular Weight : 377.78 g/mol
  • CAS Number : 194282-66-1

The compound features a pyranopyranone structure that is known for its diverse biological activities. The presence of the chloro group and amino functionality enhances its potential as a pharmacological agent.

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Recent studies have indicated that derivatives of pyran compounds, including ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate, exhibit promising antitumor properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural components allow it to interact with bacterial cell membranes, leading to cell lysis and death. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria .
  • DNA Binding Studies :
    • Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate has been investigated for its ability to bind DNA. The binding affinity studies suggest that it acts as a minor groove binder, which is significant for developing new antitumor agents that target DNA .

Biological Research Applications

  • Pharmacological Profiling :
    • The compound has been utilized in pharmacological profiling to assess its effects on various biological pathways. Its interactions with calcium channels have been studied, suggesting potential applications in cardiovascular therapies .
  • Model Systems in Disease Research :
    • In vivo studies using animal models have shown that this compound can modify phenotypic expressions related to specific diseases, making it a valuable tool for understanding disease mechanisms and testing therapeutic interventions .

Synthetic Methodologies

  • Synthesis of Novel Derivatives :
    • The compound serves as a precursor for synthesizing other biologically active derivatives through multicomponent reactions. Techniques such as ultrasound-assisted synthesis have been employed to enhance yield and reduce reaction times .
  • Green Chemistry Approaches :
    • Recent advancements in synthetic methodologies emphasize environmentally friendly practices. The synthesis of ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate can be conducted using green solvents and catalysts, aligning with sustainable chemistry principles .

Case Studies and Research Findings

StudyApplicationFindings
Antitumor ActivityDemonstrated inhibition of cancer cell lines; potential for drug development.
Antimicrobial TestingEffective against multiple bacterial strains; supports further pharmaceutical exploration.
DNA BindingHigh binding affinity; suggests role in cancer therapeutics targeting DNA.
Synthesis MethodologyEnhanced yields using ultrasound; promotes sustainable practices in chemical synthesis.

Mechanism of Action

The mechanism of action of WAY-324924 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Key Structural Features

The compound’s core pyrano[3,2-b]pyran scaffold is shared with analogs, but substituent variations dictate biological and physicochemical properties:

  • 4-Chlorophenyl group : Enhances lipophilicity and influences binding to hydrophobic enzyme pockets.
  • Ethyl ester: Modifies solubility and metabolic stability compared to methyl esters or cyano groups.
  • Hydroxymethyl and oxo groups : Participate in hydrogen bonding and stabilize ring conformation .

Comparative Data Table

Compound Name Molecular Formula Substituents IC₅₀ (Tyrosinase) Melting Point (°C) Key Features
Target Compound C₁₇H₁₄ClNO₆ 4-ClPh, ethyl ester, hydroxymethyl N/A ~230–240* Ethyl ester enhances lipophilicity; intramolecular N–H···O hydrogen bonds
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate C₁₇H₁₄ClNO₆ 4-ClPh, methyl ester N/A 221–224 Lower lipophilicity vs. ethyl ester; similar H-bonding
6b: 2-Amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile C₂₃H₁₇FN₂O₅ 4-FBzOPh, cyano 7.69 ± 1.99 μM N/A Cyano group enhances competitive inhibition; fluorobenzyl boosts activity
6h: 2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile C₂₃H₁₇ClN₂O₅ 3-ClBzOPh, cyano N/A 232–236 Chlorine meta-substitution reduces activity vs. para-substituted analogs
Ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate C₁₈H₁₅Cl₂NO₆ 2,6-diClPh, ethyl ester N/A N/A Dichlorophenyl increases steric hindrance; lower solubility

*Estimated based on similar analogs .

Crystallographic Insights

  • The pyrano[3,2-b]pyran core adopts a nearly planar conformation with a dihedral angle of ~77° between the 4-chlorophenyl ring and the fused system .
  • Intramolecular N–H···O hydrogen bonds stabilize the structure, while intermolecular Cl···O interactions (3.12 Å) contribute to crystal packing .

Biological Activity

Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, commonly referred to as compound 1, is a pyran-based derivative with significant potential in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activities, including anti-cancer properties, antioxidant effects, and mechanisms of action based on recent research findings.

Structure and Composition

  • Chemical Formula : C18H16ClNO6
  • Molecular Weight : 377.78 g/mol
  • CAS Number : 194282-66-1

The compound features a complex structure characterized by a pyrano[3,2-b]pyran core with various substituents that influence its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compound 1. In one notable study, derivatives of similar pyrano compounds exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies assessed the cytotoxicity of compound 1 against human cancer cell lines such as MCF-7 (breast cancer) and SW-480 (colon cancer). The results indicated that:

CompoundCell LineIC50 (μM)
Compound 1MCF-734.2
Compound 1SW-48035.9

These values suggest that compound 1 demonstrates potent anti-proliferative activity, comparable to other known anti-cancer agents .

The mechanism through which compound 1 exerts its anti-cancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. The presence of the chlorophenyl group is believed to enhance this inhibitory activity by stabilizing the interaction with the kinase .

Antioxidant Activity

In addition to its anti-cancer properties, compound 1 has been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay demonstrated that it effectively neutralizes free radicals, suggesting potential benefits in preventing oxidative stress-related diseases.

Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%)
Compound 185%

This high percentage indicates that compound 1 can act as a significant antioxidant agent, which may contribute to its overall therapeutic profile .

Synthesis and Derivatives

The synthesis of compound 1 involves several steps starting from readily available precursors through condensation reactions. Variations in substituents on the phenyl ring have led to the development of multiple derivatives, each exhibiting unique biological activities.

Synthetic Route Overview

  • Starting Materials : Pyranones and substituted amines.
  • Reagents : Base catalysts such as triethylamine.
  • Yield : The synthesis typically yields compounds with purities greater than 90%.

Derivative Analysis

Research has shown that slight modifications in the structure can lead to enhanced biological activities. For instance, derivatives with electron-withdrawing groups have demonstrated improved potency against specific cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what experimental parameters are critical for reproducibility?

  • Methodological Answer: The compound is typically synthesized via one-pot multicomponent reactions. For example, a mixture of kojic acid derivatives, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) is refluxed in 1,4-dioxane or ethanol with a catalytic base like triethylamine. Critical parameters include:
  • Reaction Temperature: Reflux (~90–100°C) ensures proper cyclization.
  • Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .
  • Molar Ratios: Stoichiometric excess of the aldehyde (1.2–1.5 eq) improves yield .
    Post-synthesis, the product is purified via recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?

  • Methodological Answer: Use a combination of FT-IR , 1H NMR , 13C NMR , and HRMS :
  • FT-IR: Confirm hydroxymethyl (–CH2OH) via O–H stretch at ~3330–3360 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .
  • 1H NMR: Key signals include:
  • Hydroxymethyl protons at δ 4.70–4.75 ppm (singlet).
  • Aromatic protons from the 4-chlorophenyl group at δ 7.20–7.50 ppm (multiplet) .
  • 13C NMR: The pyranone carbonyl appears at ~170–175 ppm, and the ester carbonyl at ~165–168 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the final product?

  • Methodological Answer: Systematic optimization involves:
  • Catalyst Screening: Test bases like DBU or K2CO3 to improve cyclization efficiency.
  • Solvent Effects: Replace dioxane with DMF to enhance solubility of intermediates .
  • Temperature Gradients: Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
  • Chromatographic Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product .
    Contradictory data (e.g., unexpected byproducts) may arise from residual moisture; ensure anhydrous conditions via molecular sieves .

Q. How should researchers resolve discrepancies in spectral data, such as unexpected peaks in NMR?

  • Methodological Answer: Contradictions often stem from tautomerism or residual solvents. Mitigation strategies include:
  • 2D NMR (COSY, HSQC): Assign ambiguous protons/carbons (e.g., distinguish pyranone vs. ester carbonyl environments) .
  • X-ray Crystallography: Resolve tautomeric forms or stereochemical ambiguities (e.g., diastereomeric mixtures) .
  • Deuterium Exchange: Identify exchangeable protons (e.g., –NH2 or –OH) using D2O .

Q. What strategies are recommended for designing bioactivity studies, particularly antimicrobial or enzyme-targeted assays?

  • Methodological Answer: For antimicrobial screening:
  • Agar Dilution Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
  • Time-Kill Studies: Monitor bactericidal kinetics over 24 hours.
    For enzyme inhibition (e.g., kinase targets):
  • Molecular Dynamics (MD) Simulations: Use software like GROMACS to predict binding affinities to target proteins (e.g., cytochrome P450) .
  • Docking Studies: Validate interactions with active-site residues (e.g., hydrogen bonding with hydroxymethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.